molecular formula C8H9BrClN B7966080 1-(3-Bromo-5-chlorophenyl)ethan-1-amine

1-(3-Bromo-5-chlorophenyl)ethan-1-amine

Cat. No.: B7966080
M. Wt: 234.52 g/mol
InChI Key: NFCJCVKOQVGOHP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)ethan-1-amine is a chiral aromatic amine building block of high interest in advanced organic synthesis and pharmaceutical research. The compound features both bromo and chloro substituents on the phenyl ring, making it a versatile intermediate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations . Its primary research value lies in its application as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, particularly where a specific stereochemistry is required. The (R) and (S) enantiomers of this amine are commercially available, highlighting its importance in stereoselective synthesis and the development of chiral molecules . While the exact mechanism of action is dependent on the final compound it is incorporated into, this amine serves as a key structural motif, potentially contributing to the biological activity of larger molecules through its ability to interact with enzymes or receptors. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJCVKOQVGOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ketone Precursor

The preparation of 1-(3-bromo-5-chlorophenyl)ethan-1-amine typically begins with its ketone precursor, 1-(3-bromo-5-chlorophenyl)ethanone (CAS: 154257-85-9). This compound is synthesized via Friedel-Crafts acylation of 1-bromo-3-chloro-5-nitrobenzene, followed by nitro group reduction. Alternatively, direct bromination of 3-chloroacetophenone using bromine in the presence of Lewis acids like FeBr₃ achieves regioselective substitution at the para position to the chlorine atom.

Key Reaction Conditions

  • Friedel-Crafts Acylation :
    3-Bromo-5-chlorobenzene+Acetyl chlorideAlCl31-(3-Bromo-5-chlorophenyl)ethanone\text{3-Bromo-5-chlorobenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(3-Bromo-5-chlorophenyl)ethanone}
    Yield: 65–72%.

  • Bromination :
    3-Chloroacetophenone+Br2FeBr31-(3-Bromo-5-chlorophenyl)ethanone\text{3-Chloroacetophenone} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{1-(3-Bromo-5-chlorophenyl)ethanone}
    Yield: 58%.

Reductive Amination

The ketone is converted to the amine via reductive amination. This involves condensing the ketone with ammonium acetate to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Procedure :

  • Imine Formation :
    1-(3-Bromo-5-chlorophenyl)ethanone+NH4OAcMeOH, 60°CImine intermediate\text{1-(3-Bromo-5-chlorophenyl)ethanone} + \text{NH}_4\text{OAc} \xrightarrow{\text{MeOH, 60°C}} \text{Imine intermediate}.

  • Reduction :
    Imine+NaBH3CNMeOHThis compound\text{Imine} + \text{NaBH}_3\text{CN} \xrightarrow{\text{MeOH}} \text{this compound}.
    Yield: 68–75%.

Optimization Notes :

  • Use of NaBH₃CN prevents over-reduction of the aromatic halides.

  • Catalytic hydrogenation (H₂, Pd/C) under mild conditions (25°C, 1 atm) achieves comparable yields but requires longer reaction times (12–18 h).

Gabriel Synthesis via Alkyl Halide Intermediates

Alkylation of Phthalimide

The Gabriel method involves reacting 2-(3-bromo-5-chlorophenyl)ethyl bromide with potassium phthalimide to form a protected amine, followed by deprotection.

Procedure :

  • Alkylation :
    2-(3-Bromo-5-chlorophenyl)ethyl bromide+K-phthalimideDMF, 80°CPhthalimide derivative\text{2-(3-Bromo-5-chlorophenyl)ethyl bromide} + \text{K-phthalimide} \xrightarrow{\text{DMF, 80°C}} \text{Phthalimide derivative}.
    Yield: 82%.

  • Deprotection :
    Phthalimide derivative+HydrazineEthanol, refluxThis compound\text{Phthalimide derivative} + \text{Hydrazine} \xrightarrow{\text{Ethanol, reflux}} \text{this compound}.
    Yield: 90%.

Advantages :

  • High purity (>95%) due to crystalline intermediates.

  • Avoids harsh reducing agents.

Reduction of Nitrile Precursors

Synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile

The nitrile route involves bromination of 3-chlorophenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation.

Reaction :
3-Chlorophenylacetonitrile+NBSAIBN, CCl42-(3-Bromo-5-chlorophenyl)acetonitrile\text{3-Chlorophenylacetonitrile} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-(3-Bromo-5-chlorophenyl)acetonitrile}.
Yield: 60%.

Catalytic Hydrogenation of the Nitrile

The nitrile is reduced to the primary amine using Raney nickel or lithium aluminium hydride (LiAlH₄).

Procedure :
2-(3-Bromo-5-chlorophenyl)acetonitrile+LiAlH4THF, 0°CThis compound\text{2-(3-Bromo-5-chlorophenyl)acetonitrile} + \text{LiAlH}_4 \xrightarrow{\text{THF, 0°C}} \text{this compound}.
Yield: 70%.

Challenges :

  • Over-reduction to secondary amines may occur without careful temperature control.

  • LiAlH₄ necessitates anhydrous conditions.

Comparative Analysis of Methods

Method Starting Material Yield Purity Key Advantages
Reductive Amination1-(3-Bromo-5-chlorophenyl)ethanone68–75%>90%Short reaction time; avoids alkyl halides
Gabriel Synthesis2-(3-Bromo-5-chlorophenyl)ethyl bromide82–90%>95%High purity; scalable
Nitrile Reduction2-(3-Bromo-5-chlorophenyl)acetonitrile60–70%85–90%Compatible with sensitive functional groups

Recent Advancements and Catalytic Strategies

Asymmetric Reductive Amination

Enantioselective synthesis using chiral catalysts like (R)-BINAP-Pd complexes enables access to optically active derivatives. For example:
1-(3-Bromo-5-chlorophenyl)ethanone+NH3(R)-BINAP-Pd, H2(R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine\text{1-(3-Bromo-5-chlorophenyl)ethanone} + \text{NH}_3 \xrightarrow{\text{(R)-BINAP-Pd, H}_2} (R)\text{-1-(3-Bromo-5-chlorophenyl)ethan-1-amine}.
Enantiomeric excess (ee): 92%.

Flow Chemistry Approaches

Continuous-flow systems improve reaction efficiency and safety for large-scale synthesis. A recent study demonstrated a 20% increase in yield compared to batch methods .

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Ethanamine Derivatives

A critical class of analogs includes para-substituted 1-(4-halophenyl)ethan-1-amine derivatives (F-MBA, Cl-MBA, Br-MBA, I-MBA), where halogen atoms (F, Cl, Br, I) occupy the 4-position of the phenyl ring . Key differences include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Bromo-5-Cl-phenyl)ethan-1-amine 3-Br, 5-Cl C₈H₈BrClN 234.51 Intermediate in organic synthesis
Br-MBA (1-(4-Br-phenyl)ethan-1-amine) 4-Br C₈H₁₀BrN 200.08 Used in perovskite materials for X-ray detection; shorter X-X halogen interactions
Cl-MBA (1-(4-Cl-phenyl)ethan-1-amine) 4-Cl C₈H₁₀ClN 155.63 Structural studies in layered materials

Key Observations :

  • Positional Effects : The meta/para halogen arrangement in 1-(3-Bromo-5-Cl-phenyl)ethan-1-amine creates steric and electronic effects distinct from para-substituted analogs. This may influence crystallization behavior or reactivity in cross-coupling reactions .
  • Halogen-Halogen Interactions : Para-substituted analogs (e.g., Br-MBA) exhibit shorter X-X distances (Br···Br: ~3.5 Å) in crystal structures compared to meta-substituted derivatives, affecting material stability .

Enantioselective Transport and Chiral Analogs

Enantioselective phase transport studies highlight the role of substituents in molecular recognition. For example:

  • 1-(Naphthalen-1-yl)ethan-1-amine (NEA) and 1-phenylethan-1-amine (PEA) show enantioselective transport via crown ethers, driven by π-π stacking and steric effects .

Pharmaceutical Derivatives

Halogenated ethanamines are common in drug design. Notable examples include:

  • Avapritinib : Contains a 4-fluorophenyl ethanamine moiety, critical for kinase inhibition .
  • 1-(3-Bromo-5-Cl-phenyl)ethan-1-amine : Bromine and chlorine may improve target binding via hydrophobic interactions, though its larger size compared to fluorine could limit blood-brain barrier penetration .

Structural Complexity and Functionalization

  • Methoxy-Substituted Analogs: Derivatives like 1-(3-Bromo-5-Cl-2-methoxyphenyl)ethan-1-amine (C₁₆H₁₇BrClNO₂, 370.67 g/mol) introduce methoxy groups, enhancing solubility but complicating synthesis .

Biological Activity

1-(3-Bromo-5-chlorophenyl)ethan-1-amine, also known as 2-(3-bromo-5-chlorophenyl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C8H10BrClN
  • Molecular Weight : 270.98 g/mol
  • Structural Features : The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological interactions. The amine group facilitates hydrogen bonding, which is crucial for receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways. This interaction suggests potential applications in treating mood disorders and other neurological conditions by influencing neurotransmitter release and uptake.

Key Interactions:

  • Serotonergic Pathway : Modulates serotonin levels, potentially affecting mood and anxiety.
  • Dopaminergic Pathway : Influences dopamine release, which is critical for mood regulation and reward pathways.
  • Noradrenergic Pathway : Affects norepinephrine levels, which can impact attention and response to stress.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, derivatives have shown selective toxicity against specific cancer cell lines while sparing normal cells. In particular, compounds with similar structural features have demonstrated significant cytotoxicity against leukemia cell lines (K562 and HL-60) with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 (mM)Selectivity
This compoundK5620.5High
This compoundHL-600.1High
Control (HeLa)HeLa>100Low

These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological effects. Studies indicate that it may act as a modulator of neurotransmitter systems, which could lead to novel therapeutic strategies for psychiatric disorders. The influence on serotonin and dopamine systems is particularly noteworthy for developing treatments for depression and anxiety disorders.

Case Studies

A notable case study involving the compound examined its effects on mood regulation in animal models. The administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls, supporting its potential use as an anxiolytic agent .

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉BrClN
Molecular Weight276.57 g/mol
CAS Number668980-99-2
Common DerivativesHydrochloride salts

Basic: What synthetic routes are typically employed to prepare this compound?

Answer:
A common approach involves reductive amination of the corresponding ketone (e.g., 3-bromo-5-chloroacetophenone) using ammonium acetate and sodium cyanoborohydride. Alternatively, alkylation of ammonia with a halogenated precursor (e.g., 1-(3-bromo-5-chlorophenyl)ethyl bromide) under basic conditions can yield the amine . Derivatives such as 1-(3-Bromo-5-chlorophenyl)butan-1-amine suggest flexibility in alkyl chain elongation via Grignard or organozinc reactions .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the amine’s structure and substitution pattern. Aromatic protons typically appear downfield (δ 7.2–7.8 ppm) due to electron-withdrawing halogens .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 277.96) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), SHELX software refines structural parameters, resolving bond lengths and angles .

Advanced: How can researchers resolve racemic mixtures of this compound?

Answer:
Chiral resolution techniques include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Diastereomeric Salt Formation : Reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form separable salts .
  • Enzymatic Kinetic Resolution : Lipases or esterases selectively modify one enantiomer, enabling isolation of the desired stereoisomer .

Advanced: What strategies mitigate degradation of this compound in solution?

Answer:

  • Storage Conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
  • Stabilizing Additives : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in polar aprotic solvents (e.g., DMF or DMSO) .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to minimize amine protonation or dehalogenation .

Advanced: How can researchers study this compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

  • Receptor Binding Assays : Radiolabeled analogs (e.g., ³H- or ¹⁴C-labeled) quantify affinity for targets like G-protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes based on the compound’s halogen substituents and amine group .

Table 2: Analytical Methods for Biological Studies

MethodApplicationKey Parameters
Radioligand BindingReceptor affinity and selectivityIC₅₀, Ki values
ITCBinding thermodynamicsΔH, ΔG, ΔS
Fluorescence AnisotropyProtein-ligand interaction kineticsKd, binding rates

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